molecular formula C7H7F3N2O2S B1584976 Ethyl 2-amino-4-(trifluoromethyl)thiazole-5-carboxylate CAS No. 344-72-9

Ethyl 2-amino-4-(trifluoromethyl)thiazole-5-carboxylate

Cat. No. B1584976
CAS RN: 344-72-9
M. Wt: 240.21 g/mol
InChI Key: XJRPTMORGOIMMI-UHFFFAOYSA-N
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Description

Ethyl 2-amino-4-(trifluoromethyl)thiazole-5-carboxylate is a chemical compound with the CAS Number: 344-72-9 . It has a molecular weight of 241.21 and its IUPAC name is ethyl 2-amino-4-(trifluoromethyl)-1H-1lambda3-thiazole-5-carboxylate .


Molecular Structure Analysis

The InChI code for Ethyl 2-amino-4-(trifluoromethyl)thiazole-5-carboxylate is 1S/C7H8F3N2O2S/c1-2-14-5(13)3-4(7(8,9)10)12-6(11)15-3/h15H,2H2,1H3,(H2,11,12) . This code provides a unique representation of the molecule’s structure.


Physical And Chemical Properties Analysis

Ethyl 2-amino-4-(trifluoromethyl)thiazole-5-carboxylate is a solid at room temperature . It has a boiling point of 170-172°C . The compound should be stored at 2-8°C .

Scientific Research Applications

Application 1: Agrochemical and Pharmaceutical Industries

  • Summary of the Application: Trifluoromethylpyridines, which share a similar structure with your compound, are used as a key structural motif in active agrochemical and pharmaceutical ingredients . They are used in the protection of crops from pests .
  • Methods of Application: The synthesis and applications of trifluoromethylpyridine (TFMP) and its derivatives are used in these industries . The major use of TFMP derivatives is in the protection of crops from pests .
  • Results or Outcomes: More than 20 new TFMP-containing agrochemicals have acquired ISO common names . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries .

Application 2: Antimicrobial Evaluation

  • Summary of the Application: 2-Aminothiazoles, which share a similar structure with your compound, are used as starting material for the synthesis of diverse range of heterocyclic analogues with promising therapeutic roles as antibacterial, antifungal, anti-HIV, antioxidant, antitumor, anthelmintic, anti-inflammatory & analgesic agents .
  • Methods of Application: The compounds were synthesized and characterized by FTIR and NMR . Evaluation of antibacterial potential against multi-drug resistant clinical isolates was performed and minimum inhibitory concentration (MIC) values were determined .
  • Results or Outcomes: The synthesized compounds showed moderate to significant antibacterial and antifungal potential . It is clear from the binding affinities that compounds having hydroxyl group substituted on benzene ring possess strong binding affinity as compared to other analogues .

Safety And Hazards

The safety information for Ethyl 2-amino-4-(trifluoromethyl)thiazole-5-carboxylate indicates that it has the following hazard statements: H302, H315, H319, H335 . This means it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

Future Directions

While specific future directions for Ethyl 2-amino-4-(trifluoromethyl)thiazole-5-carboxylate are not mentioned in the search results, it’s worth noting that thiazole derivatives have promising therapeutic roles as antibacterial, antifungal, anti-HIV, antioxidant, antitumor, anthelmintic, anti-inflammatory & analgesic agents . This suggests potential future research directions in these areas.

properties

IUPAC Name

ethyl 2-amino-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7F3N2O2S/c1-2-14-5(13)3-4(7(8,9)10)12-6(11)15-3/h2H2,1H3,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJRPTMORGOIMMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7F3N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0051491
Record name Ethyl 2-amino-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate
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Molecular Weight

240.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-amino-4-(trifluoromethyl)thiazole-5-carboxylate

CAS RN

344-72-9
Record name 5-Thiazolecarboxylic acid, 2-amino-4-(trifluoromethyl)-, ethyl ester
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Record name Ethyl 2-amino-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate
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Record name 5-Thiazolecarboxylic acid, 2-amino-4-(trifluoromethyl)-, ethyl ester
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Record name Ethyl 2-amino-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate
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Record name ETHYL 2-AMINO-4-(TRIFLUOROMETHYL)-1,3-THIAZOLE-5-CARBOXYLATE
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Synthesis routes and methods I

Procedure details

To a solution of ethyl 2-chloro-4,4,4-trifluoroacetoacetate (50.0 g, 230 mmol) in ethanol (250 mL) was added thiourea (17.5 g, 230 mmol). The resulting mixture was heated at reflux for 3 h, at which time TLC indicated a complete reaction. The mixture was concentrated in vacuo, and the residue dissolved in ether. The organic layer was successively washed with aqueous sodium bicarbonate, and brine, then dried over magnesium sulfate and concentrated in vacuo. The resulting solid was recrystalized with ethyl acetate and hexanes to give white crystals (41.64 g, 75% yield). 1H NMR (MeOD-d4, 300 MHz): δ 4.26 (q, J=7.1 Hz, 2H), 1.31 (t, J=7.1 Hz, 3H).
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
17.5 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Yield
75%

Synthesis routes and methods II

Procedure details

To a suspension of thiourea (3.3 g, 22.88 mmol) in EtOH (200 mL) was added ethyl 4,4,4-trifluoro-2-chloroacetoacetate (5 g, 22.88 mmol), and the resulting reaction mixture was heated at 80° C. for 24 h. Then, the reaction mixture was cooled to RT and concentrated in vacuo. The product was purified by column chromatography to give ethyl 2-amino-4-trifluoromethylthiazole-5-carboxylate (A-32) as a colorless oil (5.98 g, 85% yield). 1H NMR (500 MHz, CDCl3) δ 4.32 (q, 2H, J=7.0 Hz), 3.56 (m, 4H), 1.70 (m, 6H), 1.36 (t, 3H, J=7.0 Hz); LCMS (ESI) [M+1]+ 309.3.
Quantity
3.3 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

A mixture of thiourea (8.7 g) and 2-chloro-4,4,4-trifluoro-3-oxo-butyric acid ethyl ester (25 g) in 200 mL of EtOH is heated with stirring for 3 h. The solvent is evaporated and water is added to the residue, and basified with NaHCO3. The solid is collected with filtration, washed with water and hexane, and dried to afford the title compound.
Quantity
8.7 g
Type
reactant
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 2-amino-4-(trifluoromethyl)thiazole-5-carboxylate
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Reactant of Route 6
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Citations

For This Compound
1
Citations
A Liu, X Wang, X Liu, J Li, H Chen, L Hu… - Journal of …, 2017 - Wiley Online Library
A new series of 2‐heteroatomthiazole‐based carboxanilides (8) are prepared by reacting 2‐heteroatomthiazole‐based carboxylic acid chlorides with 2,6‐dibromo‐4‐(trifluoromethoxy)…
Number of citations: 9 onlinelibrary.wiley.com

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